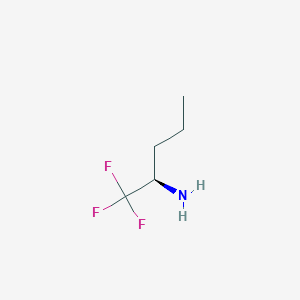

(2R)-1,1,1-Trifluoropentan-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-1,1,1-trifluoropentan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F3N/c1-2-3-4(9)5(6,7)8/h4H,2-3,9H2,1H3/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFKRQARROWXYNI-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30717816 | |

| Record name | (2R)-1,1,1-Trifluoropentan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1336529-39-5 | |

| Record name | (2R)-1,1,1-Trifluoropentan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Control and Mechanistic Insights in 2r 1,1,1 Trifluoropentan 2 Amine Synthesis

Diastereoselectivity and Enantioselectivity Control in Fluorinated Amine Transformations

The primary strategy for the enantioselective synthesis of α-trifluoromethyl amines like (2R)-1,1,1-Trifluoropentan-2-amine is the asymmetric reduction of a precursor trifluoromethyl-substituted ketimine. acs.org High levels of stereocontrol are achieved through various catalytic systems, including transition metal catalysis, organocatalysis, and biocatalysis.

Asymmetric hydrogenation (AH) using transition metal complexes is a powerful method. acs.orgnih.gov Iridium and rhodium complexes featuring chiral phosphine (B1218219) ligands have demonstrated high efficiency. For instance, iridium complexes with phosphino-oxazoline ligands (SimplePHOX) or P-stereogenic MaxPHOX ligands can hydrogenate N-aryl imines to yield chiral amines with excellent enantiomeric excess (ee), often exceeding 95%. nih.gov Similarly, ruthenium catalysts operating via a "metal-ligand cooperative mechanism" are effective for the hydrogenation of imino compounds. core.ac.uk

Organocatalysis, particularly with chiral Brønsted acids like BINOL-derived phosphoric acids (CPAs), has emerged as a premier metal-free alternative. nih.govsigmaaldrich.com These catalysts activate the imine towards reduction by a hydride source, such as a Hantzsch ester, within a well-defined chiral environment, affording high enantioselectivity. acs.orglibretexts.org

More recently, biocatalytic methods using engineered enzymes have provided a sustainable route. Variants of cytochrome c552 have been developed to catalyze the asymmetric N-H carbene insertion from a diazo reagent into an amine, producing chiral α-trifluoromethyl amino esters with yields over 99% and enantiomeric ratios up to 99.5:0.5. rochester.eduacs.orgnih.gov

The choice of catalyst system and reaction conditions is crucial for controlling both enantioselectivity (the preference for one enantiomer over the other) and, where applicable, diastereoselectivity (the preference for one diastereomer when a second stereocenter is formed). acs.org

The Role of Chiral Auxiliaries and Ligands in Asymmetric Induction

The stereochemical outcome of these syntheses is dictated by the transfer of chirality from a catalyst's ligand or a temporarily attached chiral auxiliary. wikipedia.org

Chiral Ligands: In transition metal-catalyzed hydrogenation, the chiral ligand bound to the metal center (e.g., Iridium or Rhodium) creates a chiral pocket around the active site. acs.orgnih.gov The substrate (imine) coordinates to the metal in a sterically preferred orientation, exposing one of its two faces to hydride attack. Highly effective ligands include those with a rigid backbone and tunable steric and electronic properties, such as DTBM-SEGPHOS, SynPhos, and various phosphino-oxazoline (PHOX) derivatives. acs.orgnih.gov The modularity of ligands like MaxPHOX, which are built from different chiral components, allows for fine-tuning of the catalyst to maximize stereoselectivity for a specific substrate. nih.gov

Chiral Auxiliaries: An alternative to catalytic asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.orgsigmaaldrich.com This involves covalently attaching a chiral molecule to the substrate, which then directs the stereochemistry of a subsequent reaction. For the synthesis of chiral amines, N-tert-butanesulfinamide is a widely used auxiliary. nih.gov The sulfinyl group directs the diastereoselective addition of a nucleophile (such as a trifluoromethyl source) to an imine, and the auxiliary can be subsequently cleaved to reveal the enantiomerically enriched amine. nih.gov Similarly, isatin-derived auxiliaries have been used in palladium-catalyzed hydroalkylations to produce homoallylic α-CF3 amines with high diastereomeric ratios (dr) and enantiomeric ratios (er). nih.govacs.org

Organocatalysts: Chiral phosphoric acids (CPAs) act as bifunctional catalysts, where the acidic proton activates the imine and the basic phosphoryl oxygen interacts with the other reactant. acs.orglibretexts.org The bulky substituents at the 3,3'-positions of the BINOL scaffold form a well-defined chiral cavity, forcing the reactants into a specific orientation that leads to a highly enantioselective transformation. sigmaaldrich.comacs.org

The table below summarizes representative catalytic systems used for the asymmetric synthesis of α-trifluoromethyl amines, highlighting the high levels of enantioselectivity achieved.

| Catalyst/Ligand | Substrate Type | Reaction Type | Yield (%) | Enantioselectivity (ee or er) | Reference |

|---|---|---|---|---|---|

| Ir/(S,S)-f-Binaphane | N-Aryl Ketimine | Asymmetric Hydrogenation | Not specified | Up to 90% ee | acs.org |

| Chiral Phosphoric Acid (CPA) | CF₃ Ketimine | Transfer Hydrogenation | High | High | nih.gov |

| Pd-DTBM-SEGPHOS | Isatin-derived Azadienolate | Hydroalkylation of Diene | Up to 86% | Up to 97.5:2.5 er | acs.org |

| Engineered Cytochrome c552 | Aryl Amine + Diazo Reagent | N-H Carbene Insertion | >99% | Up to 99.5:0.5 er | acs.org |

| Manganese Complex | Dialkyl Ketimine | Asymmetric Hydrogenation | High | High | nih.gov |

Elucidation of Reaction Mechanisms for Trifluoromethylation and Chiral Transfer

Understanding the reaction mechanism is key to rationalizing and improving stereochemical control. For the asymmetric reduction of trifluoromethyl ketimines catalyzed by chiral phosphoric acids, the mechanism is believed to involve bifunctional activation. acs.org

The catalyst first protonates the imine nitrogen, forming an iminium ion and activating it toward nucleophilic attack. Simultaneously, the phosphoryl oxygen of the CPA acts as a Lewis base, hydrogen bonding to the hydride donor (e.g., Hantzsch ester). This brings both the electrophile and the nucleophile into close proximity within the chiral pocket of the catalyst. The stereochemical outcome is determined by the facial selectivity of the hydride transfer to the iminium ion, which is controlled by the steric hindrance imposed by the bulky 3,3'-substituents of the BINOL backbone. acs.orglibretexts.org This dual activation in a confined space creates a highly organized transition state, leading to efficient chiral transfer.

In transition metal-catalyzed hydrogenation, the mechanism typically involves the formation of a metal-hydride species. The imine substrate coordinates to the chiral metal complex, and subsequent migratory insertion of the C=N bond into the metal-hydride bond forms the amine product. The enantioselectivity arises from the difference in activation energy between the two diastereomeric transition states leading to the (R) and (S) products.

A different mechanism is at play in biocatalytic N-H insertion. Here, an engineered metalloprotein (cytochrome) first reacts with the diazo compound to form a reactive metallocarbene intermediate. rochester.eduacs.org The amine substrate then enters the enzyme's active site, and the carbene is transferred into the N-H bond. The high enantioselectivity is a result of the precise positioning of the substrates by the amino acid residues that make up the chiral active site of the engineered protein. rochester.edu

Theoretical and Experimental Approaches to Transition State Analysis

To gain deeper insight into the origins of stereoselectivity, researchers employ a combination of experimental and theoretical methods. Kinetic studies can provide information about the reaction order and the nature of the rate-determining step.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and predicting stereochemical outcomes. acs.orgyoutube.com DFT calculations allow for the modeling of proposed intermediates and transition states. By comparing the calculated free energies (ΔG‡) of the competing diastereomeric transition states, the preferred reaction pathway and the expected enantiomeric excess can be predicted. acs.orgacs.org

For example, DFT studies on the chiral guanidinium (B1211019) salt-catalyzed ring-opening of carbonates have revealed that a network of hydrogen bonds between the catalyst, substrate, and solvent stabilizes the transition state for the enantioselective proton transfer step. acs.orgacs.org Similarly, computational models of chiral phosphoric acid-catalyzed reactions have confirmed the bifunctional role of the catalyst and shown how steric interactions between the substrate and the catalyst's 3,3'-substituents in the transition state govern the sense of stereoinduction. acs.org These theoretical models provide a working framework that can be used to rationalize observed selectivities and guide the design of new, more effective chiral catalysts. acs.orgacs.org

Synthetic Utility of 2r 1,1,1 Trifluoropentan 2 Amine As a Chiral Building Block

Construction of Stereodefined Molecular Scaffolds

(2R)-1,1,1-Trifluoropentan-2-amine serves as a valuable starting material for the construction of molecular scaffolds with defined stereochemistry. The primary amine functionality allows for a wide range of chemical transformations, enabling its incorporation into larger, more complex architectures. The presence of the chiral center adjacent to the trifluoromethyl group provides a key strategic element for controlling the three-dimensional arrangement of atoms in the target molecule.

The amine group can be readily derivatized to form amides, sulfonamides, ureas, and other functional groups, which can then participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, acylation of the amine followed by further synthetic manipulations can lead to the formation of chiral ligands for asymmetric catalysis or complex molecular frameworks for medicinal chemistry applications.

Table 1: Potential Reactions for Scaffold Construction

| Reaction Type | Reagent/Catalyst | Product Type | Potential Application |

| Acylation | Acid chloride, Anhydride | Chiral Amide | Intermediate for further synthesis |

| Sulfonylation | Sulfonyl chloride | Chiral Sulfonamide | Bioisostere for carboxylic acids |

| Reductive Amination | Ketone/Aldehyde, Reducing agent | Chiral Secondary Amine | Introduction of further diversity |

| Urea/Thiourea Formation | Isocyanate, Isothiocyanate | Chiral Urea/Thiourea | Hydrogen bond donors/acceptors |

This table presents potential, not experimentally verified, reactions for this compound based on general amine reactivity.

Applications in the Asymmetric Synthesis of Complex Fluorinated Organic Molecules

The core value of a chiral building block lies in its ability to impart chirality to a target molecule during a synthetic sequence. This compound is well-suited for this role in the asymmetric synthesis of complex fluorinated organic molecules. Its inherent chirality can be transferred to new stereocenters through various diastereoselective reactions.

For example, it can be employed as a chiral auxiliary, where it is temporarily incorporated into a molecule to direct a stereoselective transformation, and then subsequently removed. Alternatively, it can be integrated as a permanent stereodefining element within the final product. The trifluoromethyl group can exert significant steric and electronic influence, which can be exploited to achieve high levels of stereocontrol in reactions at adjacent or remote positions. The development of novel fluorinated amino acids and peptide mimics are areas where this building block could be particularly impactful. beilstein-journals.orgnih.gov

Development of Novel Chiral Fluorinated Amine Derivatives

The chemical reactivity of the primary amine in this compound allows for its elaboration into a diverse array of novel chiral fluorinated amine derivatives. These derivatives can be designed to have specific properties tailored for various applications, such as enhanced biological activity or improved catalytic performance.

For instance, N-alkylation or N-arylation can introduce further substituents, creating a library of related compounds for structure-activity relationship (SAR) studies in drug discovery. The synthesis of more elaborate derivatives, such as chiral ligands bearing this fluorinated motif, could lead to new catalysts for asymmetric transformations. The development of such derivatives is a key aspect of expanding the chemical space accessible to medicinal chemists. whiterose.ac.uk

Table 2: Exemplary Novel Chiral Fluorinated Amine Derivatives

| Derivative Class | Synthetic Approach | Key Features |

| N-Aryl Derivatives | Buchwald-Hartwig amination | Tunable electronic and steric properties |

| Chiral Diamines | Reaction with activated epoxides/aziridines | Bidentate ligand precursors |

| Peptidomimetics | Peptide coupling protocols | Enhanced metabolic stability |

| Heterocyclic Derivatives | Cyclization reactions | Constrained conformations for receptor binding |

This table illustrates hypothetical derivative classes of this compound to showcase its synthetic potential.

Role in Advanced Fluorinated Building Block Chemistry

The demand for novel fluorinated building blocks continues to grow, driven by the increasing recognition of the benefits of fluorine in bioactive compounds. nih.gov this compound, as a readily available chiral source of a trifluoromethylated stereocenter, plays a role in the ongoing development of advanced fluorinated building block chemistry.

Its utility extends beyond its direct incorporation into target molecules. It can serve as a precursor for the synthesis of other valuable fluorinated synthons. For example, oxidation of the amine could potentially lead to the corresponding chiral trifluoromethylated ketone, a valuable intermediate in its own right. The exploration of the reactivity of this and similar building blocks is crucial for pushing the boundaries of organofluorine chemistry and enabling the synthesis of next-generation pharmaceuticals and materials.

Computational and Theoretical Investigations of Chiral Trifluoromethyl Amines

Conformational Analysis and Stereoelectronic Effects in (2R)-1,1,1-Trifluoropentan-2-amine

The three-dimensional structure of a molecule is fundamental to its reactivity and interactions. For this compound, the conformational preferences are dictated by a complex interplay of steric and electronic effects, primarily driven by the bulky and highly electronegative trifluoromethyl group.

Conformational Preferences and the Gauche Effect:

In the case of this compound, the key dihedral angle is N-C2-C1-C(propyl). The stability of different conformers is influenced by interactions between the amine group, the trifluoromethyl group, and the propyl chain. The strong electron-withdrawing nature of the CF3 group significantly lowers the energy of the adjacent σ* orbitals, making them better electron acceptors for hyperconjugation. nih.gov

A similar phenomenon, the "fluorine amide gauche effect," has been observed where the C-F and C-N(CO) bonds prefer a gauche arrangement. rsc.org For this compound, a stabilizing interaction is expected between the lone pair of the nitrogen atom and the σ* orbitals of the C-F bonds (n → σ*C-F). This interaction would favor a conformation where the nitrogen lone pair is gauche to one of the C-F bonds.

Interactive Data Table: Key Stereoelectronic Interactions in this compound

| Interacting Orbitals | Type of Interaction | Expected Conformational Preference | Relative Energy Effect |

| σ(C-C) → σ(C-F) | Hyperconjugation | Gauche | Stabilizing |

| σ(C-H) → σ(C-F) | Hyperconjugation | Gauche | Stabilizing |

| n(N) → σ*(C-F) | Hyperconjugation | Gauche | Highly Stabilizing |

| Steric Repulsion | van der Waals | Anti | Destabilizing for Gauche |

This table summarizes the principal stereoelectronic forces governing the conformational equilibrium. The balance of these attractive (hyperconjugation) and repulsive (steric) forces determines the population of each conformer.

Quantum Chemical Studies of Reaction Pathways and Energetics

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms, predicting the structures of transition states, and calculating the energetics of reaction pathways. nih.govresearchgate.net While specific DFT studies on this compound are not extensively reported, the principles can be illustrated by examining analogous reactions of chiral amines and fluorinated compounds.

Modeling Reaction Mechanisms:

Consider the nucleophilic substitution at the α-carbon of this compound. A computational study would involve mapping the potential energy surface for the reaction. This begins with optimizing the geometries of the reactants, in this case, the amine and a chosen nucleophile. The next step is to locate the transition state structure, which represents the highest energy point along the reaction coordinate. Finally, the geometry of the product is optimized.

Energetics of Chiral Amine Reactions:

The presence of the trifluoromethyl group can significantly influence the energetics of reactions involving the adjacent amine. The strong inductive effect of the CF3 group reduces the basicity and nucleophilicity of the amine, which would likely increase the activation energy for reactions where the amine acts as a nucleophile. nih.gov

Computational studies on the N-H insertion reactions of α-trifluoromethyl amines have utilized DFT to understand the origins of enantioselectivity, revealing how the catalyst and substrate interact to favor one stereochemical outcome over another. acs.org These studies calculate the energies of the competing diastereomeric transition states, with the lower energy pathway corresponding to the major product enantiomer.

Interactive Data Table: Representative Calculated Activation Energies for Amine Reactions

| Reaction Type | Model System | Computational Method | Calculated ΔG‡ (kcal/mol) | Reference |

| Ring-opening of carbonate with amine | Ethylene carbonate + Methylamine | DFT | ~19.4 | acs.org |

| N-H Carbene Insertion | Heme-carbene + Aniline | DFT | Not specified, pathway elucidated | acs.org |

| C-C Bond Formation | Diruthenium complex + Propene | DFT | Stepwise, pathway determined | nih.gov |

This table provides examples of activation energies calculated using DFT for reactions involving amines, illustrating the type of quantitative data that can be obtained from such studies.

Prediction of Reactivity and Selectivity in Chiral Fluorinated Amine Systems

Predicting the reactivity and selectivity of new chemical entities is a major goal of computational chemistry, with significant implications for drug discovery and process development. Quantitative Structure-Activity Relationship (QSAR) models are a key tool in this endeavor. nih.govacs.org

QSAR Modeling Approach:

QSAR models are statistical models that correlate variations in the biological activity or chemical reactivity of a series of compounds with variations in their molecular structures. acs.org The first step in building a QSAR model is to calculate a set of numerical descriptors that characterize the physicochemical properties of the molecules. For a chiral fluorinated amine like this compound, these descriptors would capture features related to its 3D structure, electronic properties, and chirality.

Once the descriptors are calculated for a training set of compounds with known reactivity or selectivity, a mathematical equation is derived that links the descriptors to the observed property. This equation can then be used to predict the property for new, untested compounds. Machine learning algorithms, such as random forest and neural networks, are increasingly used to build sophisticated QSAR models. nih.gov

Key Descriptors for Chiral Fluorinated Amines:

The choice of descriptors is critical for building a predictive QSAR model. For chiral fluorinated amines, a combination of descriptor types would be necessary to capture the nuances of their structure.

Interactive Data Table: Relevant Molecular Descriptors for QSAR of Chiral Fluorinated Amines

| Descriptor Class | Example Descriptors | Property Encoded |

| Electronic | Partial charges, Dipole moment, HOMO/LUMO energies | Electron distribution, Reactivity, Polar interactions |

| Steric/Topological | Molecular volume, Surface area, Kappa shape indices | Size, Shape, Branching |

| Hydrophobic | LogP (octanol-water partition coefficient) | Lipophilicity, Membrane permeability |

| 3D/Chiral | Radius of gyration, Principal moments of inertia, WHIM descriptors | 3D shape, Mass distribution, Chirality |

| Quantum Chemical | Electronegativity, Hardness, Fukui functions | Reactivity indices, Susceptibility to nucleophilic/electrophilic attack |

This table lists various classes of molecular descriptors that would be important for developing a QSAR model to predict the reactivity or selectivity of this compound and related compounds.

By developing robust computational models, the behavior of chiral fluorinated amines in various chemical transformations can be predicted with increasing accuracy, guiding experimental efforts and accelerating the discovery of new molecules with desired properties. nih.gov

Challenges and Future Perspectives in Chiral Trifluoromethyl Amine Research

Development of More Efficient and Sustainable Synthetic Routes

The creation of chiral trifluoromethyl amines is often hampered by the need for harsh reaction conditions, expensive reagents, and multi-step procedures that generate significant waste. The development of more efficient and sustainable synthetic methodologies is therefore a primary focus of current research.

A promising approach involves the use of catalytic enantioselective methods, which can generate the desired stereoisomer with high selectivity, minimizing the need for chiral separation techniques. nih.govresearchgate.net Recent advancements have focused on catalytic hydrogenations of trifluoromethyl-substituted imines, enamines, and enamides. nih.gov However, the electron-withdrawing nature of the trifluoromethyl group can impede the coordination of the catalyst and may lead to racemization after the reaction. nih.gov

To address these issues, researchers are exploring novel catalyst systems and reaction conditions. For instance, the use of chiral sulfur-olefin ligands in rhodium-catalyzed arylboronic acid additions to cyclic sulfonyl imines has shown excellent reactivity. nih.gov Furthermore, organocatalysis, employing small organic molecules as catalysts, has emerged as a powerful tool. Amino acid-derived quaternary ammonium (B1175870) salts have been successfully used in the asymmetric aza-Henry reaction of nitromethane (B149229) to N-Boc trifluoromethyl ketimines under mild conditions with low catalyst loading. researchgate.netfrontiersin.org

Sustainable chemistry principles are also being integrated into synthetic design. This includes the use of more environmentally benign solvents, reducing energy consumption, and designing atom-economical reactions that maximize the incorporation of starting materials into the final product. One-pot synthesis protocols, where multiple reaction steps are carried out in a single reaction vessel, are being developed to streamline processes and reduce waste. nih.gov An example is the one-pot trifluoromethylation of secondary amines using the bench-stable (Me4N)SCF3 reagent and AgF, which proceeds at room temperature with simple purification. nih.gov

| Synthetic Strategy | Catalyst/Reagent | Key Advantages | Reference |

| Catalytic Hydrogenation | Transition Metals | Direct approach | nih.gov |

| Rh-catalyzed Arylation | Chiral sulfur-olefin ligand | Excellent reactivity | nih.gov |

| Asymmetric aza-Henry Reaction | Amino acid-derived quaternary ammonium salts | Mild conditions, low catalyst loading | researchgate.netfrontiersin.org |

| One-pot Trifluoromethylation | (Me4N)SCF3 and AgF | Room temperature, simple purification | nih.gov |

Addressing Stability and Handling Challenges of Trifluoromethyl Amines

Trifluoromethyl amines present unique stability and handling challenges that need to be addressed for their widespread application. The strong electron-withdrawing nature of the trifluoromethyl group significantly reduces the basicity of the amine, making it less prone to protonation and altering its reactivity. nih.gov This altered basicity can be advantageous in certain applications, such as in peptidomimetics where it can mimic an amide bond. nih.gov

However, the stability of trifluoromethyl-containing intermediates can be a concern. For example, trifluoromethylated imines can be prone to hydrolysis and racemization. nih.gov The handling of some fluorinating reagents also poses safety risks. Therefore, the development of bench-stable reagents and milder reaction conditions is crucial.

The use of reagents like (Me4N)SCF3, a bench-stable salt, for the synthesis of N-CF3 compounds represents a significant step forward in terms of safety and ease of handling. nih.gov This method avoids the use of more hazardous reagents and proceeds under mild conditions, making it more suitable for late-stage functionalization in complex molecules. nih.gov The purification of the final products can also be challenging, and methods that simplify this process, such as the precipitation of by-products, are highly desirable. nih.gov

Expansion of Substrate Scope and Functional Group Tolerance in Asymmetric Fluorination

A major goal in the synthesis of chiral trifluoromethyl amines is the ability to apply asymmetric fluorination methods to a wide range of substrates with diverse functional groups. This is particularly important for the synthesis of complex molecules like pharmaceuticals and agrochemicals.

Current research is focused on developing catalytic systems that are tolerant of various functional groups, allowing for the late-stage introduction of the trifluoromethyl amine moiety. This avoids the need to carry the fluorinated group through a lengthy synthetic sequence, which can be inefficient and lead to undesired side reactions.

Recent studies have demonstrated the successful asymmetric fluorination of α-branched cyclohexanones, generating quaternary fluorine-containing stereocenters with high enantioselectivity. acs.org This was achieved through a dual catalysis approach combining a chiral phosphoric acid and a chiral amino acid ester catalyst. acs.org This method showed tolerance for a range of substituted aryl groups, as well as furan (B31954) and aryl iodide functionalities. acs.org

Furthermore, palladium-catalyzed hydroamination reactions of gem-difluoroallenes have shown broad functional group compatibility, tolerating protected phenols, acetals, esters, and ketones. acs.org However, limitations still exist, and expanding the substrate scope to include a wider variety of aliphatic and heterocyclic systems remains an active area of research.

| Reaction Type | Catalyst System | Tolerated Functional Groups | Reference |

| Asymmetric Fluorination of Cyclohexanones | Chiral Phosphoric Acid / Chiral Amino Acid Ester | Substituted aryls, furan, aryl iodide | acs.org |

| Palladium-Catalyzed Hydroamination | Pd2(dba)3 / (S)-Segphos | Protected phenols, acetals, esters, ketones | acs.org |

Innovation in Chiral Fluorinating Reagents and Catalytic Systems for Enantioselective Transformations

Continuous innovation in the design of chiral fluorinating reagents and catalytic systems is essential for advancing the field of enantioselective fluorination. The development of new reagents with improved reactivity, selectivity, and safety profiles is a key objective.

While electrophilic fluorinating reagents like Selectfluor™ are widely used, there is a growing interest in developing chiral versions of these reagents or using them in conjunction with chiral catalysts to induce enantioselectivity. nih.govgoogle.com Anionic chiral phase-transfer catalysis has emerged as a promising strategy, where a chiral anion facilitates the transfer of an insoluble cationic fluorinating agent into the reaction medium. nih.gov

In addition to new reagents, the design of novel catalytic systems is crucial. This includes the development of more effective chiral ligands for transition metal catalysts and the exploration of new organocatalytic platforms. For instance, planar chiral [2.2]paracyclophane-based isothiourea catalysts have been used for the direct α-fluorination of carboxylic acids with high yields and excellent enantioselectivities. mdpi.com

The combination of different catalytic modes, known as dual catalysis, is also a powerful approach. As mentioned earlier, the combination of chiral anion phase-transfer catalysis and enamine catalysis has been successfully applied to the asymmetric fluorination of α-branched ketones. acs.org Future research will likely focus on the development of even more sophisticated and highly selective catalytic systems, potentially inspired by enzymatic processes, to achieve unprecedented levels of control in enantioselective fluorination.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.